molecular formula C19H22N4O3 B12187188 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B12187188
M. Wt: 354.4 g/mol
InChI Key: FFLBWIHZEVAXIG-UHFFFAOYSA-N
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Description

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic organic compound featuring a hybrid structure combining indole, piperazine, and pyrrolidine moieties linked via an ethane-1,2-dione backbone.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-pyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C19H22N4O3/c24-17(16-13-14-5-1-2-6-15(14)20-16)22-9-11-23(12-10-22)19(26)18(25)21-7-3-4-8-21/h1-2,5-6,13,20H,3-4,7-12H2

InChI Key

FFLBWIHZEVAXIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The piperazine and pyrrolidine rings contribute to the compound’s overall binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Indole Moiety

1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione (CAS 199658-92-9)
  • Structural Differences : The indole substituent is at position 3 (vs. 2 in the target compound), with a bromine atom at position 3.
  • Impact :
    • Molecular Weight : Increased by ~79.9 g/mol due to bromine.
    • Electron Effects : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity.
    • Biological Activity : Brominated indoles are often explored for enhanced binding affinity in kinase or serotonin receptor targets .
1-(1H-Indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione (3g)
  • Structural Differences : Replaces the piperazine-pyrrolidine system with a trifluoromethylphenyl group.
  • Metabolic Stability: CF₃ groups resist oxidative metabolism, extending half-life .

Modifications to the Piperazine Ring

1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(5-bromo-1H-indol-3-yl)ethane-1,2-dione
  • Structural Differences : Piperazine is substituted with a pyrimidin-2-yl group instead of indole-2-carbonyl.
  • Impact :
    • Hydrogen Bonding : Pyrimidine’s nitrogen atoms enable additional H-bond interactions, useful in ATP-binding pocket targeting.
    • Molecular Weight : Higher (414.27 g/mol) due to pyrimidine and bromine .
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
  • Structural Differences : Incorporates a 4-methoxyphenyl group on piperazine and a morpholine-oxoethyl chain on indole.
  • Impact :
    • Solubility : Methoxy and morpholine groups enhance aqueous solubility.
    • Receptor Selectivity : Methoxyphenyl may confer affinity for serotonin or dopamine receptors .

Backbone and Linker Modifications

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
  • Structural Differences : Lacks the indole-carbonyl group, simplifying the structure.
  • Impact: Pharmacokinetics: Reduced molecular complexity may improve synthetic accessibility but limit target specificity. Ionization: Hydrochloride salt enhances solubility for intravenous formulations .
1-(4-Benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
  • Structural Differences : Replaces indole with a triazole-pyrrolopyridine system and benzoyl-piperazine.
  • Impact :
    • Aromatic Stacking : Benzoyl and triazole groups facilitate π-π interactions in enzyme active sites.
    • Metabolism : Triazole rings resist degradation, improving metabolic stability .

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~440 (estimated) Indole-2-carbonyl, pyrrolidine Balanced lipophilicity, H-bond donors
1-(5-Bromo-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione 441.45 5-Br, indole-3-yl Enhanced electrophilicity
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{indol-3-yl}ethane-1,2-dione 490.56 4-Methoxyphenyl, morpholine-oxoethyl Improved solubility
1-(4-Benzoylpiperazin-1-yl)-2-pyrrolo[2,3-c]pyridin-3-yl-ethane-1,2-dione 502.56 Benzoyl, triazole-pyrrolopyridine High metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling indole-2-carbonyl chloride to piperazine, followed by pyrrolidine introduction, similar to methods in and .
  • Biological Relevance : Indole-piperazine hybrids are frequently investigated for serotonin receptor modulation, while pyrrolidine-dione linkers may influence conformational dynamics in binding pockets .
  • Optimization Potential: Substituting the indole-2-carbonyl with electron-deficient groups (e.g., Br, CF₃) could enhance target affinity, while piperazine modifications (e.g., pyrimidinyl) may improve selectivity .

Biological Activity

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is a synthetic compound characterized by its complex structure, which integrates an indole moiety with a piperazine ring and a pyrrolidine component. The unique arrangement of these functional groups suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, and its structure can be described as follows:

Component Structure
Indole MoietyA bicyclic structure known for diverse biological activities.
Piperazine RingA six-membered ring contributing to pharmacological properties.
Pyrrolidine GroupA five-membered ring that enhances binding affinity to biological targets.

The biological activity of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione is believed to involve several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including serotonin receptors, which are implicated in mood regulation and neuropharmacological effects.
  • Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Signal Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione. For instance:

  • Case Study : A derivative demonstrated significant inhibition of tumor cell proliferation in vitro, showing IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) .

Neuropharmacological Effects

The indole structure suggests potential neuropharmacological applications:

  • Serotonin Modulation : Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels and potentially alleviating symptoms of depression and anxiety .

Anti-inflammatory Properties

Preliminary investigations indicate that the compound may possess anti-inflammatory properties:

  • Experimental Evidence : In vitro assays revealed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when exposed to the compound, suggesting its role in modulating inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione, it is useful to compare it with similar compounds:

Compound Biological Activity
1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethanoneAntidepressant effects via serotonin modulation
4-(thiazole-2-carbonyl)piperazin derivativesAntitumor activity through enzyme inhibition
Pyrazole derivativesAnti-inflammatory and antimicrobial properties

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